molecular formula C12H21NO5 B6416406 Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate CAS No. 146256-99-7

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B6416406
CAS No.: 146256-99-7
M. Wt: 259.30 g/mol
InChI Key: JHBUFXKTKCCCKA-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These motifs are of profound importance in chemistry and biology. frontiersin.orgnih.gov They form the core structures of a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a significant portion of synthetic drugs. mdpi.com In fact, a large percentage of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. nih.gov

The prevalence of these structures in medicinal chemistry stems from several key properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like proteins and nucleic acids. Furthermore, the non-planar, three-dimensional nature of saturated heterocycles like pyrrolidine (B122466) allows for a better exploration of the pharmacophore space compared to flat aromatic systems, enhancing binding affinity and selectivity. researchgate.net Their chemical stability and the potential for functionalization at various points on the ring make them exceptionally valuable scaffolds for developing new therapeutic agents. frontiersin.org

Strategic Importance of Pyrrolidine Derivatives as Chiral Building Blocks

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous scaffolds in bioactive compounds. frontiersin.orgnih.gov Its significance is amplified by the concept of chirality. Many pyrrolidine derivatives possess one or more stereocenters, meaning they can exist as different stereoisomers (enantiomers or diastereomers). This is critically important in pharmacology, as different isomers of a drug can have vastly different biological activities and metabolic fates. researchgate.net

Consequently, pyrrolidine derivatives are highly valued as "chiral building blocks" in asymmetric synthesis—the synthesis of a specific stereoisomer of a target molecule. mdpi.comnih.govrsc.org By starting with a pre-made, enantiomerically pure pyrrolidine scaffold, chemists can construct complex chiral molecules with a high degree of stereochemical control. mdpi.comresearchgate.net Natural amino acids like L-proline and 4-hydroxy-L-proline are common and inexpensive sources for these chiral pyrrolidines, which are then used to synthesize a wide array of pharmaceuticals and natural products. mdpi.com

Position of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate as a Versatile Synthetic Intermediate

Within this context, this compound emerges as a highly strategic and versatile synthetic intermediate. Its structure incorporates several key features that make it exceptionally useful for synthetic chemists.

First, the Boc (tert-butyloxycarbonyl) group attached to the nitrogen atom is a common protecting group. It temporarily deactivates the nucleophilicity of the nitrogen, preventing it from interfering in subsequent reactions, but can be easily removed under acidic conditions when desired. nih.gov This allows for precise control over the synthetic route.

Second, the presence of both a hydroxyl (-OH) group and an ethyl ester (-COOEt) group provides two distinct points for further chemical modification. The hydroxyl group can be oxidized to a ketone or converted into other functional groups, while the ester can be hydrolyzed to a carboxylic acid or reacted with various nucleophiles.

Third, the molecule contains multiple stereocenters , making it an ideal chiral building block. The specific spatial arrangement of the hydroxyl and ester groups (cis or trans) provides a defined three-dimensional structure that can be used to direct the stereochemical outcome of future synthetic steps. This compound serves as a precursor for a wide range of more complex, biologically active pyrrolidine derivatives, finding utility in the development of novel therapeutics.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Stereochemistry Contains multiple stereocenters (available as different stereoisomers)
Key Functional Groups Boc-protected amine, Hydroxyl group, Ethyl ester
Primary Role Chiral Building Block / Synthetic Intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBUFXKTKCCCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 1 Boc 4 Hydroxypyrrolidine 3 Carboxylate and Its Analogues

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate, a primary disconnection can be made at the C3-C4 bond, suggesting a Michael addition-type cyclization as a potential key step. Another common disconnection is at the N1-C2 and N1-C5 bonds, pointing towards the cyclization of an acyclic precursor.

The design of a synthetic strategy for this molecule is guided by several principles. A major consideration is the control of stereochemistry at the C3 and C4 positions. The desired cis or trans relationship between the hydroxyl and carboxylate groups will dictate the choice of reagents and reaction conditions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is strategically important as it modulates the nucleophilicity of the nitrogen and can be readily removed under acidic conditions.

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through both convergent and linear strategies.

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A common linear approach starts from a readily available chiral precursor, such as a derivative of proline or glutamic acid, and introduces the required functional groups in a stepwise manner.

Multi-step Reaction Sequences in Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Several multi-step reaction sequences have been developed for this purpose, often starting from acyclic precursors.

One prominent method involves the intramolecular cyclization of γ-amino esters or related compounds. For instance, a common precursor is a γ-amino-α,β-unsaturated ester, which can undergo an intramolecular Michael addition to form the pyrrolidine ring. The stereochemical outcome of this cyclization can often be controlled by the choice of catalyst and reaction conditions.

Another powerful strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This method allows for the direct formation of the five-membered ring with a high degree of stereocontrol. The substituents on both the azomethine ylide and the alkene can be varied to introduce the desired functional groups onto the pyrrolidine ring.

Starting MaterialKey TransformationIntermediate/ProductReference
Glycine ethyl ester derivativeDieckmann condensationEthyl 1-Boc-4-oxopyrrolidine-3-carboxylate guidechem.com
DiallylamineRing-closing metathesis1-Benzyloxycarbonyl-3-pyrroline researchgate.net

This table presents examples of starting materials and key transformations in the construction of the pyrrolidine ring.

Strategies for Functional Group Introduction and Interconversion

Once the pyrrolidine ring is formed, or during its construction, the introduction and modification of functional groups are critical steps.

The introduction of the hydroxyl group at the C4 position is a key transformation. One common strategy is the stereoselective reduction of a corresponding ketone, Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate. nih.gov Alternatively, hydroxylation can be achieved through the dihydroxylation of a pyrroline (B1223166) precursor using reagents like osmium tetroxide, which typically results in cis-dihydroxylation. nih.gov The choice of the hydroxylation method is crucial for controlling the stereochemistry at the C4 position.

The reduction of the keto group in Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate is a pivotal step in achieving the desired 4-hydroxy functionality. The choice of reducing agent is critical for achieving high diastereoselectivity, favoring the formation of either the cis or trans isomer.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by factors such as the solvent, temperature, and the presence of chelating agents. For example, the use of a bulky reducing agent may favor attack from the less sterically hindered face of the carbonyl group, leading to a specific diastereomer.

A study on the reduction of a similar pyrrolidinone system demonstrated that the use of sodium borohydride in dichloromethane (B109758) at low temperatures can lead to the stereoselective formation of the corresponding alcohol. nih.gov

PrecursorReducing AgentProductDiastereoselectivityReference
Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylateSodium BorohydrideThis compoundDiastereomer mixture nih.gov
N-protected (2S)-3,4-dehydroproline methyl estersLithium Borohydride(2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diolHigh nih.gov

This table provides examples of carbonyl reduction methodologies in the synthesis of hydroxylated pyrrolidines.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to ensure high yields and purity of the final product. This involves a systematic investigation of various parameters, including:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.

Reagent Stoichiometry: Precise control over the amounts of reagents is necessary to maximize product formation and minimize waste.

For instance, in the diastereoselective synthesis of pyrrolidine derivatives, the choice of Lewis acid catalyst and the nature of the substituents on the starting materials can have a profound effect on the diastereomeric ratio of the products. Careful screening of these parameters is essential to achieve the desired stereoisomer in high purity. Purification techniques such as column chromatography and recrystallization are often employed to isolate the target compound in a highly pure form.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure this compound and its analogues is a significant focus in medicinal and organic chemistry due to the prevalence of the substituted pyrrolidine motif in bioactive molecules. nih.govunibo.it Asymmetric synthesis strategies are paramount in accessing specific stereoisomers, which often exhibit distinct biological activities. These methods can be broadly categorized into approaches utilizing the chiral pool, asymmetric catalysis, and biocatalytic transformations.

Chiral Pool Approaches

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes, which serve as versatile starting materials for complex target molecules. nih.govuh.edu For the synthesis of 4-hydroxypyrrolidine derivatives, L-hydroxyproline is a preeminent starting material, providing a ready-made, stereochemically defined pyrrolidine core. mdpi.com

This strategy involves the functionalization and modification of the existing chiral scaffold. For instance, derivatives of proline and 4-hydroxyproline (B1632879) are widely used to introduce the pyrrolidine fragment into larger molecules, ensuring the production of optically pure compounds with good yields. mdpi.com The synthesis often begins with the protection of the amine and carboxylic acid functionalities of hydroxyproline, followed by stereocontrolled modifications at other positions of the ring. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product, bypassing the need for a de novo asymmetric synthesis step for the ring itself. For example, all four stereoisomers of 4-alkyl-pyrrolidine-3-carboxylic acid have been synthesized starting from (S)- and (R)-aspartic acid, another common chiral pool building block. researchgate.net

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of chiral molecules, including complex pyrrolidine scaffolds. nih.govacs.org These methods create the chiral centers during the formation of the heterocyclic ring, offering high efficiency and stereocontrol. Key strategies include metal-catalyzed hydrogenation, organocatalysis, and cycloaddition reactions.

Metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral compounds, including pyrrolidine derivatives. nih.gov This technique typically involves the reduction of a prochiral unsaturated precursor, such as a substituted pyrrole (B145914) or pyrroline, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, usually a complex of rhodium, ruthenium, or iridium with a chiral ligand, controls the facial selectivity of the hydrogen addition, leading to a product with high enantiomeric excess. acs.orgkcl.ac.uk

For instance, highly substituted pyrroles can be fully reduced to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org The reaction often proceeds in a two-step sequence where the initial reduction of a side-chain group directs the subsequent hydrogenation of the pyrrole ring. acs.org Chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and shown to be highly effective in rhodium-catalyzed asymmetric hydrogenation of precursors like dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities (up to >99.9% ee). nih.gov Similarly, chiral sulfide (B99878) ligands anchored to palladium nanoparticles have been used for the heterogeneous enantioselective catalytic hydrogenation of C=C bonds in cyclic substrates. worktribe.com

Catalyst/Ligand SystemSubstrate TypeMetalKey Findings
Chiral Ferrocenylphosphine LigandsDehydroamino acid estersRhodiumFull conversion with >99.9% ee. nih.gov
Chiral Sulfide Ligands on Pd NPsIsophorone (C=C bond)PalladiumHeterogeneous catalysis achieved with enantiomeric excess dependent on ligand structure. worktribe.com
Rhodium on CarbonPyrrole α-ketoestersRhodiumExcellent diastereoselectivity, creating up to four stereocenters. acs.org
[Ir(cod)Cl]₂ / Pyrrolidine-oxazolineAcetophenoneIridiumHigh activity in asymmetric transfer hydrogenation. kcl.ac.uk
[Ru(p-cymene)Cl₂]₂ / Pyrrolidine-oxazolineAcetophenoneRutheniumHighest enantioselectivities (up to 61% ee) in transfer hydrogenation. kcl.ac.uk

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic and expensive metals. researchgate.netresearchgate.net Proline and its derivatives are cornerstone catalysts in this field, effectively promoting reactions through enamine or iminium ion intermediates. unibo.it

For the synthesis of polysubstituted pyrrolidines, organocatalytic strategies often involve cascade or tandem reactions. A key approach is the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds, which sets a stereocenter that can then direct a subsequent intramolecular cyclization. For example, the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netnih.gov Diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for the Michael addition of nitro esters to α,β-unsaturated aldehydes, affording chiral adducts in high yields and excellent enantioselectivity (up to 99% ee), which can then be cyclized to form trans-3-substituted proline derivatives. researchgate.net

OrganocatalystReaction TypeKey Features
Diarylprolinol silyl etherMichael AdditionHigh yields (up to 96%) and enantioselectivity (up to 99% ee) for adducts leading to trans-3-substituted prolines. researchgate.net
Proline-based catalystsMichael AdditionUsed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids from 4-oxo-2-enoates and nitroalkanes. nih.gov
Chiral Phosphoric Acidsaza-Michael CyclizationUsed in 'clip-cycle' synthesis to form pyrrolidines with high enantioselectivities. whiterose.ac.uk
4-HydroxyprolinamidesAldol (B89426) ReactionEffective under solvent-free conditions with low catalyst loading. unibo.it

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and convergent methods for the stereocontrolled synthesis of highly substituted pyrrolidines. rsc.orgnih.gov This reaction involves the in-situ generation of an azomethine ylide from an iminoester, which then reacts with a dipolarophile in the presence of a chiral metal catalyst. rsc.org

The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the metal center, which is typically copper(I) or silver(I). nih.govnih.gov This methodology allows for the construction of multiple stereocenters in a single step with high levels of diastereo- and enantioselectivity. A wide variety of substrates can be used, leading to diverse pyrrolidine structures. For instance, the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-fluoroacrylates affords densely substituted 3-fluoropyrrolidines with four contiguous stereocenters in excellent yields and stereoselectivities (dr >20:1; ee up to 99%). acs.org This versatility makes it a cornerstone for accessing complex pyrrolidine scaffolds. rsc.org

Metal/LigandDipolarophileKey Features and Selectivity
Cu(I) / Chiral N,O-Ligandβ,β-disubstituted β-fluoroacrylatesYields up to 99%; dr >20:1; ee up to 99%. acs.org
Cu(I) / TF-BiphamPhosgem-difluorostyrenesYields up to 96%; dr >20:1; ee up to 97%. nih.gov
AgOAc / TF-BiphamPhosN-unprotected 2-oxoindolin-3-ylideneHigh yields and excellent diastereoselectivities. nih.gov
Cu(I) / DTBM-SegphosActivated olefinsProvides access to enantioenriched α-quaternary proline derivatives. researchgate.net

Enzymatic Kinetic Resolution and Biocatalytic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For producing enantiopure pyrrolidines, two main strategies are employed: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate. researchgate.net

Enzymatic kinetic resolution (EKR) relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. rsc.orgmdpi.com Hydrolases, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), are widely used for the resolution of racemic pyrrolidine derivatives containing ester or alcohol functionalities. rsc.org While this method is highly selective, its major drawback is a maximum theoretical yield of 50% for a single enantiomer.

More advanced biocatalytic methods focus on the direct asymmetric synthesis from prochiral precursors, which can achieve theoretical yields of 100%. Amine transaminases (ATAs) and keto reductases (KREDs) have been successfully used for the stereoselective conversion of N-protected-3-pyrrolidinone. nih.gov ATAs can install an amino group stereoselectively, while KREDs can reduce the ketone to a hydroxyl group, both with high enantiomeric excess. For example, a one-pot photoenzymatic process has been developed where photochemical oxyfunctionalization of N-Boc-pyrrolidine generates the ketone intermediate, which is then converted by an ATA or KRED to the corresponding chiral amine or alcohol with >80% conversion and up to >99% ee. nih.gov

Enzyme ClassMethodSubstrate ExampleKey Outcome
Lipase (Aspergillus niger, CAL-B)Kinetic ResolutionRacemic proline derivatives with estersGood selectivity in hydrolyzing one enantiomer. rsc.org
Novozyme® 435Kinetic ResolutionRacemic lactone intermediateResolution to obtain acid product with excellent enantioselectivity. rsc.org
Amine Transaminase (ATA)Asymmetric SynthesisN-Boc-3-pyrrolidinoneStereoselective transamination to chiral 3-aminopyrrolidine (B1265635) (>80% conversion, >99% ee). nih.gov
Keto Reductase (KRED)Asymmetric SynthesisN-Boc-3-pyrrolidinoneStereoselective reduction to chiral 3-hydroxypyrrolidine (>80% conversion, >99% ee). nih.gov
Lipase-Catalyzed Transformations

Lipases are versatile biocatalysts increasingly employed in organic synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. In the context of this compound and related structures, lipases are primarily utilized for the kinetic resolution of racemic mixtures through selective hydrolysis or acylation of ester and alcohol functionalities.

The enzymatic approach often involves the selective transformation of one enantiomer in a racemic mixture, leaving the other unreacted, thus allowing for their separation. For instance, lipase-catalyzed hydrolysis is a common strategy for resolving racemic esters. nih.govsemanticscholar.org In a typical process, a lipase like Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia (lipase PS) selectively hydrolyzes one enantiomer of an ester to its corresponding carboxylic acid, while the other ester enantiomer remains unchanged. nih.govsemanticscholar.org This method has been successfully applied to a wide range of substrates, including β-amino carboxylic esters. semanticscholar.org

A one-pot procedure for converting carboxylic acids into substituted amides using lipase has also been described. conicet.gov.ar This process involves an initial lipase-catalyzed esterification in ethanol, followed by the addition of an amine to facilitate aminolysis, yielding the final amide. conicet.gov.ar This methodology is applicable to various cyclic and acyclic acids and demonstrates the regioselective behavior of the enzyme towards different amino groups. conicet.gov.ar

The choice of lipase and reaction conditions, such as the solvent, is critical for achieving high efficiency and selectivity. Various lipases exhibit different activities and selectivities, as demonstrated in screening studies where CAL-B often shows superior performance in yielding the desired products. conicet.gov.ar

Table 1: Activity of Various Lipases in the Synthesis of Substituted Amides This table is interactive. You can sort and filter the data.

Enzyme/Catalyst Product Detected
Candida antarctica lipase (CAL) Yes
Mucor miehei lipase Yes (variable activity)
Pseudomonas sp. lipase Yes (variable activity)
Papain No
Chymotrypsin No
Bacterial protease No
Fungal protease No

Data sourced from a study on one-pot biocatalyzed preparation of substituted amides. conicet.gov.ar

Enantioselectivity Control in Biocatalytic Processes

The precise control of enantioselectivity is the hallmark of biocatalytic transformations. In the synthesis of chiral molecules like the analogues of this compound, enzymes offer an effective way to obtain high enantiomeric excess (ee). The enantioselectivity of a lipase-catalyzed reaction is highly dependent on several factors, including the specific enzyme used, the substrate structure, the solvent, and other reaction parameters like temperature. nih.govsemanticscholar.org

For example, in the kinetic resolution of 3-amino-3-phenylpropanoate esters, lipase PS-catalyzed hydrolysis in 1,4-dioxane (B91453) resulted in enantioselectivity values (E) greater than 200. semanticscholar.org Similarly, the resolution of racemic 3-hydroxy-4-tosyloxybutanenitrile using lipases from Pseudomonas cepacia (PS) or Candida antarctica (CAL-B) yielded both the remaining (S)-alcohol and the product (R)-acetate in high enantioselectivity (>99% ee). nih.gov

The optimization of reaction conditions is crucial for maximizing enantioselectivity. Solvent screening is a common practice, with solvents like diisopropyl ether (DIPE) often proving effective. nih.govsemanticscholar.org The choice of acyl donor in transesterification reactions or the pH of the aqueous phase in hydrolysis can also significantly influence the outcome. For instance, the hydrolysis of certain β-amino carboxylic ester hydrochlorides catalyzed by lipase PSIM (Burkholderia cepacia) in iPr2O at 45 °C furnished both the unreacted ester and the product amino acid with excellent ee values (≥99%). semanticscholar.org

Biocatalysis provides a powerful tool for establishing chirality, enabling the synthesis of enantiopure building blocks essential for the development of complex molecules. mdpi.com

Stereoselective Formation of Functionalized Pyrrolidine Rings

The pyrrolidine ring is a fundamental structural motif in numerous biologically active compounds, making the stereoselective synthesis of its functionalized derivatives a significant goal in organic chemistry. nih.govmdpi.com Methodologies for constructing this heterocyclic system with control over stereochemistry are diverse and include strategies based on cycloadditions, cyclization of acyclic precursors, and transformations of other cyclic systems. mdpi.comrsc.org

Advanced methods often focus on creating multiple stereocenters in a single, highly controlled step. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile strategy for accessing a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org Another powerful approach is the intramolecular aminooxygenation of alkenes, which can be promoted by copper(II) to achieve a diastereoselective synthesis of disubstituted pyrrolidines. nih.gov The stereochemical outcome of these reactions is often dictated by the catalyst, the substrate, and the reaction conditions, allowing for the targeted synthesis of specific stereoisomers. researchgate.net

Diastereoselective Synthesis of Pyrrolidine-3,4-dicarboxylates

The diastereoselective synthesis of polysubstituted pyrrolidines, such as analogues bearing substituents at the 3- and 4-positions like pyrrolidine-3,4-dicarboxylates, requires precise control over the formation of new stereocenters. While direct synthesis of this specific substitution pattern is not detailed in the provided sources, the principles can be extrapolated from methods used to synthesize other disubstituted pyrrolidines.

A key strategy involves the metal-catalyzed cyclization of carefully designed acyclic precursors. For instance, a copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to be highly diastereoselective. nih.gov In this method, the substitution pattern on the starting alkene dictates the relative stereochemistry of the resulting pyrrolidine ring. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1, whereas γ-substituted substrates favor 2,3-trans pyrrolidine products with moderate selectivity. nih.govnih.gov

Table 2: Diastereoselectivity in Copper-Promoted Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Substrate Type Predominant Product Diastereomeric Ratio (dr) Yield Range
α-Substituted 4-pentenyl sulfonamides 2,5-cis-pyrrolidines >20:1 76–97%
γ-Substituted 4-pentenyl sulfonamides 2,3-trans-pyrrolidines ~3:1 Moderate
N-substituent tethered to α-carbon 2,5-trans-pyrrolidine Exclusive High

Data sourced from a study on the intramolecular aminooxygenation of alkenes. nih.govnih.gov

Control over Relative and Absolute Stereochemistry

Achieving comprehensive control over both relative (the orientation of substituents with respect to each other, e.g., cis/trans) and absolute (the R/S configuration at each chiral center) stereochemistry is paramount in modern synthetic chemistry. nih.gov

Control of Relative Stereochemistry: The relative configuration of substituents on the pyrrolidine ring is often determined by the mechanism of the ring-forming reaction. In the copper-promoted aminooxygenation, the inherent conformational preferences of the transition state, influenced by the location of substituents on the starting alkene chain, direct whether the product is predominantly cis or trans. nih.gov Similarly, in 1,3-dipolar cycloaddition reactions, the stereochemistry of the starting alkene can be transferred to the newly formed pyrrolidine ring, controlling the relative stereochemistry of the final product.

Control of Absolute Stereochemistry: The control of absolute stereochemistry is typically achieved by incorporating a source of chirality into the reaction. This can be accomplished in several ways:

Chiral Catalysts: Using a chiral catalyst, such as a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of the reaction, after which the auxiliary can be removed.

Chiral Starting Materials: Employing enantiomerically pure starting materials, often derived from the "chiral pool" of natural products like amino acids (e.g., proline or 4-hydroxyproline), ensures that the chirality is incorporated into the final product. mdpi.com

The ability to selectively produce a single stereoisomer from multiple possibilities is a defining feature of advanced synthetic methodologies, enabling the efficient construction of complex and functionally diverse pyrrolidine derivatives. rsc.org

Stereochemical Control and Chiral Purity in Pyrrolidine 3,4 Dicarboxylates

Enantiomeric Excess Determination and Enhancement

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial for validating the success of an asymmetric synthesis.

Detailed Research Findings:

While specific research detailing the enantiomeric excess determination for "Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate" is not extensively documented in publicly available literature, the principles of such analyses are well-established for analogous pyrrolidine (B122466) structures. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.

Enzymatic resolution is another powerful strategy for enhancing enantiomeric excess. nih.gov Lipases, such as those from Candida antarctica (CAL-A and CAL-B), have demonstrated high enantioselectivity in the hydrolysis of related heterocyclic amino alcohols. nih.gov This process selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart. For instance, in the resolution of cis-3-amino-4-hydroxypyrrolidines, enzymatic hydrolysis has proven effective in achieving high optical purity. nih.gov

Method Principle Application to Pyrrolidine Derivatives Potential Outcome for Target Compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers of various pyrrolidine derivatives.Baseline separation of enantiomers, allowing for accurate ee determination.
Enzymatic Resolution Selective enzymatic reaction with one enantiomer in a racemic mixture.Kinetic resolution of racemic 3-hydroxy-pyrrolidines and related compounds. whiterose.ac.ukProduction of enantiomerically enriched "this compound".

Diastereomeric Ratio Determination and Optimization

In molecules with multiple stereocenters, such as "this compound," diastereomers can be formed. The diastereomeric ratio (dr) is a critical parameter in stereoselective synthesis.

Detailed Research Findings:

The diastereoselective synthesis of substituted pyrrolidines is a well-explored area of research. Methods often involve the diastereoselective reduction of a prochiral ketone precursor, such as "Ethyl N-Boc-4-oxo-pyrrolidine-3-carboxylate". scbt.comchemheterocycles.com The choice of reducing agent and reaction conditions can significantly influence the diastereomeric outcome. For example, the reduction of a cyclic ketone can be directed by existing stereocenters or bulky protecting groups on the pyrrolidine ring, leading to the preferential formation of one diastereomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the diastereomeric ratio of the crude reaction product. By integrating the signals corresponding to specific protons in each diastereomer, a quantitative measure of the dr can be obtained. Optimization of reaction parameters, such as solvent, temperature, and catalyst, is then performed to maximize the formation of the desired diastereomer.

Synthetic Strategy Key Factors Analytical Technique Expected Result for Target Compound
Diastereoselective Reduction Reducing agent, temperature, solvent, steric hindrance of substituents.¹H NMR SpectroscopyHigh diastereomeric ratio favoring either the cis or trans isomer.
Cyclization Reactions Catalyst, reaction intermediates, conformational preferences of transition states.¹H NMR, X-ray CrystallographyControl over the relative stereochemistry of the hydroxyl and carboxylate groups.

Chiral Separation Techniques (e.g., Crystallization, Chromatography)

When a synthesis yields a mixture of stereoisomers, effective separation techniques are required to isolate the desired pure compound.

Detailed Research Findings:

For pyrrolidine derivatives, both crystallization and chromatography are viable methods for chiral separation.

Crystallization-based resolution is a classical and often industrially preferred method. This can be achieved through:

Preferential Crystallization: Seeding a supersaturated racemic solution with a crystal of the desired enantiomer can induce its selective crystallization.

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Following separation, the resolving agent is removed to yield the pure enantiomers.

Chromatographic separation , particularly preparative chiral HPLC, is a powerful and versatile technique for obtaining enantiomerically pure compounds. nih.gov By scaling up the analytical HPLC methods used for ee determination, larger quantities of separated enantiomers can be obtained. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving efficient separation.

Separation Technique Methodology Advantages Considerations for Target Compound
Preferential Crystallization Seeding a supersaturated racemic solution. Potentially cost-effective for large-scale separation.Requires the compound to form a conglomerate and the availability of pure seed crystals.
Diastereomeric Crystallization Formation and separation of diastereomeric salts. libretexts.orgWidely applicable and can be highly effective.Requires a suitable and often recoverable chiral resolving agent.
Preparative Chiral HPLC Scaling up analytical chiral HPLC. nih.govHigh purity of separated enantiomers, applicable to a wide range of compounds.Can be more expensive and less scalable than crystallization methods.

Chemical Transformations and Derivatization of Ethyl 1 Boc 4 Hydroxypyrrolidine 3 Carboxylate

Reactions at the Hydroxyl Group (C-4)

The secondary hydroxyl group on the pyrrolidine (B122466) ring is a prime site for a variety of chemical modifications, including protection, oxidation, and nucleophilic substitution.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily protect the C-4 hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. The choice of a protecting group is critical and must be compatible with the existing N-Boc and ethyl ester functionalities.

Common Protecting Groups for the C-4 Hydroxyl Group:

Protecting GroupCommon Reagents for ProtectionTypical Conditions for DeprotectionKey Characteristics
Silyl (B83357) Ethers (e.g., TBS, TIPS)TBS-Cl or TIPS-Cl, Imidazole, DMFFluoride sources (e.g., TBAF, HF-Pyridine)Stable to a wide range of non-acidic and non-fluoride conditions; tunable steric bulk.
Benzyl Ether (Bn)Benzyl bromide (BnBr), a strong base (e.g., NaH)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to many acidic and basic conditions; removed under reductive conditions.

Oxidation Reactions for Ketone Formation

The secondary alcohol at the C-4 position can be readily oxidized to the corresponding ketone, yielding Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate. This transformation introduces a key carbonyl functionality that serves as a handle for further derivatization, such as reductive amination or aldol (B89426) reactions. Mild oxidation conditions are required to avoid over-oxidation or side reactions involving other parts of the molecule.

Two of the most effective and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgchemistrysteps.com Both methods are known for their mild conditions and high chemoselectivity, leaving sensitive functional groups like the N-Boc protector and the ethyl ester intact. wikipedia.orgalfa-chemistry.com

Comparison of Mild Oxidation Methods:

MethodReagentsTypical TemperatureAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (Et₃N)-78 °CAvoids toxic heavy metals; high yields. wikipedia.orgRequires cryogenic temperatures; produces foul-smelling dimethyl sulfide (B99878) byproduct. missouri.educhemistryhall.com
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral pH conditions; short reaction times; simple workup. wikipedia.orgorganic-chemistry.orgReagent is potentially explosive and costly for large-scale use. wikipedia.orgalfa-chemistry.com

The resulting 4-keto derivative is a valuable intermediate for accessing a wide array of substituted pyrrolidines.

Nucleophilic Substitution Reactions (e.g., Mesylation, Halogenation, Azidation)

The hydroxyl group at C-4 can be converted into a good leaving group, facilitating its displacement by various nucleophiles. This is a powerful strategy for introducing new functionalities such as halogens, azides, and other groups with a defined stereochemical outcome.

A common two-step approach involves first converting the alcohol into a sulfonate ester, such as a mesylate or tosylate. This reaction proceeds with retention of configuration at the C-4 carbon. chemistrysteps.comchemistrysteps.comlibretexts.org The resulting sulfonate is an excellent leaving group and can be displaced by a nucleophile in a subsequent Sₙ2 reaction, which occurs with inversion of configuration. chemistrysteps.commasterorganicchemistry.com

Alternatively, the Mitsunobu reaction allows for the direct conversion of the alcohol to the substituted product in a single step with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing nucleophiles like azide (B81097) (from diphenylphosphoryl azide or hydrazoic acid) or carboxylates. missouri.edunih.govresearchgate.net

Summary of Nucleophilic Substitution Strategies at C-4:

TransformationMethodKey ReagentsStereochemical Outcome
Mesylation ActivationMethanesulfonyl chloride (MsCl), Pyridine or Et₃NRetention
Halogenation Substitution of MesylateNaBr, NaI, or LiClInversion (overall from alcohol)
Azidation Substitution of MesylateSodium azide (NaN₃)Inversion (overall from alcohol)
Azidation Mitsunobu ReactionTriphenylphosphine (PPh₃), DEAD or DIAD, Hydrazoic acid (HN₃) or DPPAInversion

These substitution reactions are crucial for synthesizing chiral pyrrolidine derivatives with diverse functionalities at the C-4 position.

Transformations of the Carboxylate Moiety (C-3)

The ethyl ester at the C-3 position is another key site for chemical modification, primarily through hydrolysis to the carboxylic acid, which can then be coupled with amines to form amides.

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester can be hydrolyzed under basic conditions, a reaction known as saponification, to yield the corresponding 1-Boc-4-hydroxypyrrolidine-3-carboxylic acid. This transformation is typically clean and high-yielding. Common conditions involve the use of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. commonorganicchemistry.comresearchgate.netnih.gov The N-Boc protecting group is generally stable under these basic conditions, allowing for selective de-esterification. uaeh.edu.mx The resulting carboxylic acid is a pivotal intermediate for subsequent amidation reactions.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is one of the most important transformations of the C-3 carboxylate group. This can be achieved either by direct amidation of the ethyl ester or, more commonly, by coupling the corresponding carboxylic acid (obtained after hydrolysis) with a primary or secondary amine.

While direct amidation of unactivated esters is possible using strong bases or specific catalysts, rsc.orgnih.govmdpi.comnih.gov the more prevalent method involves the activation of the carboxylic acid using peptide coupling reagents. uniurb.itpeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to increase coupling efficiency and suppress side reactions, particularly racemization. creative-peptides.combachem.com

Common Peptide Coupling Reagents:

Reagent AcronymFull NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, fast reaction rates, low racemization, especially with HOAt base. sigmaaldrich.comuni-kiel.de
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA very popular and effective uronium-based coupling reagent. bachem.compeptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium salt-based reagent; byproducts are generally less hazardous than those from BOP. uniurb.itpeptide.com
EDC / EDCI N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideA water-soluble carbodiimide, allowing for easy removal of byproducts through aqueous extraction. bachem.com

This methodology provides a robust and versatile route to a vast library of pyrrolidine-3-carboxamides, which are important scaffolds in medicinal chemistry.

Reduction to Primary Alcohol or Aldehyde

The ethyl ester functionality at the C3 position of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate can be selectively reduced to yield the corresponding primary alcohol or, via a two-step process, the aldehyde. The choice of reducing agent is critical for controlling the reaction outcome.

Primary Alcohol Formation: Strong hydride reagents, most notably Lithium aluminium hydride (LiAlH₄), are effective for the complete reduction of the ethyl ester to a primary alcohol. researchgate.netmdpi.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and results in the formation of (1-(tert-butoxycarbonyl)-4-hydroxy-pyrrolidin-3-yl)methanol. This transformation provides a diol scaffold where the two hydroxyl groups can be further differentiated. It is important to note that less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters. researchgate.netresearchgate.net

Aldehyde Formation: Direct reduction of the ester to an aldehyde is challenging as most strong reducing agents will proceed to the primary alcohol. mdpi.com Therefore, a two-step sequence is typically employed. First, the ester is reduced to the primary alcohol as described above. Subsequently, the resulting primary alcohol is carefully oxidized to the corresponding aldehyde, 1-(tert-butoxycarbonyl)-4-hydroxy-pyrrolidine-3-carbaldehyde. This oxidation can be achieved using a variety of controlled oxidation reagents, such as those used in the Swern or Dess-Martin periodinane oxidations. An alternative pathway involves the reduction of the ethyl ester to the alcohol using a boranate reagent, followed by dehydrogenation with activated manganese dioxide to furnish the aldehyde. nih.gov

Target Functional GroupTransformationTypical Reagents
Primary AlcoholEster → AlcoholLithium aluminium hydride (LiAlH₄) in dry ether
AldehydeEster → Alcohol → Aldehyde1. Boranate reduction or LiAlH₄ 2. MnO₂, Swern, or Dess-Martin oxidation

Manipulations of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for the pyrrolidine nitrogen. Its removal (deprotection) is a key step in many synthetic sequences, enabling further functionalization of the nitrogen atom.

The N-Boc group is valued for its stability under a wide range of conditions, yet it can be removed selectively without affecting the ester or hydroxyl groups. Cleavage is most commonly achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, are highly effective. researchgate.net However, for substrates sensitive to strong acids, milder and more selective methods have been developed. These include the use of Lewis acids like bismuth(III) trichloride (B1173362), or protic acids such as p-toluenesulfonic acid (TSA). researchgate.net Alternative deprotection strategies that avoid acidic conditions include thermal methods, which can be enhanced with microwave assistance in fluorinated alcohol solvents, or catalytic approaches using reagents like silica (B1680970) gel or Dawson heteropolyacids. organic-chemistry.orguni.lu

Method ClassReagents and ConditionsSelectivity Notes
Strong AcidTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Most common method; highly efficient.
Strong AcidHydrogen Chloride (HCl) in Dioxane or Ethyl AcetateEffective, provides the hydrochloride salt.
Mild Lewis AcidBismuth(III) trichloride (BiCl₃) in Acetonitrile/WaterSelective cleavage in the presence of other acid-labile groups. researchgate.net
Mild Protic Acidp-Toluenesulfonic acid (TSA) in TFE/DCMGentler conditions for sensitive functional groups. researchgate.net
CatalyticSilica gel in refluxing TolueneA mild and heterogeneous deprotection method. organic-chemistry.org
ThermalHeating in solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Can be accelerated with microwave irradiation.

In multi-step syntheses, it is often necessary to replace the Boc group with a different protecting group. This is achieved through an orthogonal protection strategy, where protecting groups are chosen so that one can be removed selectively in the presence of the other. nih.gov After the deprotection of the N-Boc group, the newly freed secondary amine can be protected with a group that is stable to the conditions required for subsequent reactions on the hydroxyl or ester moieties.

For example, if the ethyl ester needs to be hydrolyzed using a base (saponification), the nitrogen could be protected with a group that is stable to basic conditions but labile to acid or hydrogenolysis, such as the Carboxybenzyl (Cbz or Z) group. Conversely, if a subsequent step requires acidic conditions, a base-labile group like 9-Fluorenylmethoxycarbonyl (Fmoc) would be appropriate. nih.gov The Allyloxycarbonyl (Alloc) group offers another orthogonal option, as it is selectively removed by palladium catalysis, leaving acid- and base-labile groups intact. researchgate.net

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)Boc, Cbz, Alloc (Acid/Hydrogenolysis/Pd-labile groups)
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc (Acid/Base-labile groups)
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerBoc, Fmoc, Cbz (Acid/Base/Hydrogenolysis-labile groups)

Regioselective Functionalization of the Pyrrolidine Ring

The defined stereochemistry and substitution pattern of this compound make it an excellent substrate for regioselective reactions, allowing for controlled modification at either the C3 or C4 position.

Functionalization at C4: The secondary hydroxyl group at the C4 position is a prime site for functionalization. It can be oxidized under controlled conditions (e.g., Swern, Dess-Martin) to afford the corresponding ketone, (S)-ethyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-3-carboxylate. This ketone is a valuable intermediate for introducing new substituents at the C4 position via nucleophilic addition.

Alternatively, the C4 hydroxyl group can be directly displaced by various nucleophiles using the Mitsunobu reaction. wikipedia.orgencyclopedia.pub This reaction, which proceeds with inversion of stereochemistry, involves activating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.org This allows for the regioselective introduction of functionalities such as azides (leading to amines), carboxylates (leading to esters), or other groups, providing access to a diverse range of trans-substituted pyrrolidine derivatives.

Functionalization at C3: The ethyl ester at the C3 position can also be selectively transformed. Basic hydrolysis (saponification) using reagents like lithium hydroxide or sodium hydroxide readily converts the ester into the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents to form a wide array of amides. Direct amidation of the ester with amines is also possible, sometimes facilitated by catalysts. mdpi.com These transformations at C3 are fundamental for incorporating the pyrrolidine scaffold into larger molecules like peptide mimics or drug candidates.

Applications As a Precursor in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates

The pyrrolidine (B122466) ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals. nih.govnih.gov Its non-planar, sp³-hybridized structure provides three-dimensional diversity, which is crucial for specific interactions with biological targets like proteins and enzymes. rsc.orgkib.ac.cn Compounds like Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate are key intermediates because they provide a pre-formed, chirally defined scaffold that can be elaborated into more complex drug candidates. nih.govnih.gov The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule, and it can be removed under specific conditions to allow for further functionalization of the amine. nih.gov The hydroxyl and ester groups serve as handles for introducing additional pharmacophores or for building larger molecular architectures. nih.govresearchgate.net

Synthesis of Pyrrolidine-Containing Drug Candidates and Analogues

The synthesis of novel drug candidates often begins with chiral building blocks that can be reliably incorporated into larger molecules. nih.gov this compound is an exemplary precursor for generating libraries of pyrrolidine-containing analogues for structure-activity relationship (SAR) studies. mdpi.com Medicinal chemists utilize this intermediate to systematically modify the substituents on the pyrrolidine ring to optimize a compound's binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, the synthesis of drugs for various therapeutic areas, including antivirals like Glecaprevir and Voxilaprevir, starts from commercially available Boc-protected 4-hydroxyproline (B1632879) derivatives, which share the core structure of the title compound. nih.gov The ability to modify the hydroxyl and carboxylate functionalities allows for the creation of a diverse set of molecules, which is essential in the hit-to-lead and lead optimization phases of drug discovery. mdpi.comnih.gov

Precursors for Inhibitors of Biological Targets (e.g., Arginase Inhibitors, PNP Inhibitors, PD-L1 Antagonists)

The specific stereochemistry and functional group display of this compound make it an excellent starting point for the synthesis of targeted enzyme inhibitors.

Arginase Inhibitors: Arginase is an enzyme involved in the L-arginine metabolism pathway, and its inhibition is a therapeutic strategy for various diseases, including cancer and cardiovascular disorders. nih.gov The pyrrolidine scaffold has been identified as a suitable framework for designing potent arginase inhibitors. nih.govacs.org Research has led to the discovery of highly potent, third-generation inhibitors based on a (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold. The synthesis of these complex inhibitors often starts from protected pyrrolidine intermediates, where the stereochemistry at positions 3 and 4 is critical for activity. nih.gov The hydroxyl group in a precursor like this compound can be converted into an amino group, and the ester can be modified to introduce the necessary carboxylic acid and boronic acid functionalities required for potent inhibition of Arginase I and II.

CompoundTargetIC₅₀ (nM)
(R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acidhARG-1223 nM
(R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acidhARG-2509 nM
NED-3238Arginase I1.3 nM
NED-3238Arginase II8.1 nM

PNP Inhibitors: Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic target for T-cell mediated diseases. Inhibiting PNP leads to an accumulation of dGTP, which is toxic to T-cells, making PNP inhibitors effective as immunosuppressive agents. Potent PNP inhibitors, known as immucillins, often feature a nitrogen-containing five-membered ring that mimics the natural ribose substrate. The synthesis of fluorinated immucillin analogues, such as F-DADMe-ImmH, involves the construction of a functionalized fluoropyrrolidine core. A precursor like this compound provides the basic pyrrolidine framework that can be chemically modified to introduce the necessary purine-like base and other required functionalities to achieve high-affinity binding to the PNP active site.

PD-L1 Antagonists: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors that block this interaction are a promising area of cancer immunotherapy research. While many reported inhibitors utilize triaryl scaffolds, recent designs have incorporated heterocyclic moieties to improve properties and explore new binding interactions. For example, the synthesis of certain benzamide-based PD-L1 antagonists has utilized (S)-pyrrolidine-3-carboxylic acid as a key building block to introduce a hydrophilic tail that forms important hydrogen bond interactions with the PD-L1 protein. The structure of this compound, with its defined stereochemistry and multiple functionalization points, makes it a suitable precursor for developing novel classes of PD-L1 antagonists built around a pyrrolidine scaffold.

Role in Natural Product Synthesis and Analogues

The pyrrolidine ring is a core structural feature in a vast number of natural products, particularly alkaloids isolated from plants and microorganisms. nih.govnih.gov These natural products often exhibit significant biological activities. researchgate.net Consequently, the total synthesis of these complex molecules and their analogues is a major focus of organic chemistry.

Substituted pyrrolidines like this compound are valuable chiral building blocks for these synthetic endeavors. mdpi.com For example, the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as alexine (B40350), relies on the construction of a highly functionalized pyrrolidine core. nih.govnih.gov Alexine and its stereoisomers are known for their potent glycosidase inhibitory activity. nih.gov Synthetic strategies towards alexine often involve the stereoselective synthesis of a protected pyrrolidine derivative which is then cyclized to form the characteristic bicyclic pyrrolizidine skeleton. nih.govnih.gov The hydroxyl and ester functionalities present in this compound are representative of the handles needed to build the hydroxymethyl side chain and perform the necessary ring-closing reactions to access complex alkaloid structures. nih.gov

Design and Synthesis of Chiral Catalysts and Auxiliaries Utilizing the Pyrrolidine Scaffold

Beyond their role as intermediates for biologically active molecules, chiral pyrrolidine derivatives are central to the field of asymmetric organocatalysis. nih.gov Proline and its derivatives are among the most successful and widely used organocatalysts, capable of promoting a variety of enantioselective transformations. The efficacy of these catalysts stems from their ability to form chiral enamines or iminium ions with substrates, thereby controlling the stereochemical outcome of a reaction.

This compound serves as an excellent starting material for the design and synthesis of new, custom-made chiral catalysts and auxiliaries. The existing stereocenters on the pyrrolidine ring can be used to induce chirality in chemical reactions. The hydroxyl and ester groups can be modified to attach other functional groups, such as hydrogen-bond donors or bulky steric directors, to fine-tune the catalyst's activity and selectivity for specific transformations, such as Michael additions or aldol (B89426) reactions. By modifying the pyrrolidine scaffold, researchers can develop novel catalysts with improved performance or catalysts for entirely new asymmetric reactions, expanding the toolkit of synthetic organic chemistry.

Advanced Spectroscopic and Computational Investigations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule. For Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (C₁₂H₂₁NO₅), the expected monoisotopic mass is 259.14197 Da. HRMS analysis would typically look for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The experimentally determined exact mass should match the calculated value within a very small tolerance (typically < 5 ppm), confirming the molecular formula.

Table 2: Predicted HRMS Data

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₁₂H₂₂NO₅⁺260.14925
[M+Na]⁺C₁₂H₂₁NNaO₅⁺282.13119

Data predicted for the neutral molecule C₁₂H₂₁NO₅. uni.lu

The fragmentation pattern observed in an MS/MS experiment provides a fingerprint that can confirm the molecular structure. For this compound, characteristic fragmentation pathways under electrospray ionization (ESI) would involve the labile Boc protecting group.

Common fragmentation pathways include:

Loss of isobutylene (B52900): A neutral loss of 56 Da (C₄H₈) from the protonated molecule [M+H]⁺ to give an ion corresponding to the carbamic acid intermediate. doaj.org

Loss of the entire Boc group: A neutral loss of 100 Da (C₅H₈O₂) corresponding to the loss of isobutylene and carbon dioxide. This results in a prominent peak corresponding to the protonated ethyl 4-hydroxypyrrolidine-3-carboxylate. doaj.org

Loss of tert-butanol: A neutral loss of 74 Da (C₄H₁₀O).

Loss of water: A neutral loss of 18 Da (H₂O) from the molecular ion or subsequent fragment ions due to the hydroxyl group.

Ester fragmentation: Cleavage of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester functionality. libretexts.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in a detailed model of the molecular conformation. For chiral molecules such as this compound, which possesses two stereocenters at the C3 and C4 positions of the pyrrolidine (B122466) ring, X-ray crystallography is the primary method for determining the absolute configuration. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, allowing for the construction of an electron density map and, subsequently, the complete molecular structure. The determination of absolute stereochemistry (e.g., distinguishing between (3R,4S) and (3S,4R) enantiomers) is often achieved through the analysis of anomalous dispersion effects. soton.ac.uk A key metric in this analysis is the Flack parameter, which provides a reliable indicator of the correctness of the assigned absolute configuration. A value close to zero for the Flack parameter confirms the assigned stereochemistry with high confidence. nih.gov

While specific crystallographic data for this compound is not widely published in dedicated studies, the general methodology would be applied to confirm the cis or trans relationship between the hydroxyl and carboxylate substituents and to assign the absolute R/S configuration at each chiral center.

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful and rapid technique for identifying the functional groups present in a molecule. s-a-s.orgmsu.edu The method is based on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. msu.edu

For this compound, the FT-IR spectrum would exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group would be identified by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two ester groups (the ethyl ester and the Boc-protecting group) would produce strong, sharp absorption bands typically found in the 1750-1680 cm⁻¹ range. s-a-s.org Other characteristic peaks would include C-H stretching vibrations from the aliphatic pyrrolidine ring and ethyl/Boc groups (around 3000-2850 cm⁻¹), and C-O stretching vibrations (in the 1300-1000 cm⁻¹ region). nih.govnih.gov By analyzing the precise positions and shapes of these bands, one can confirm the presence of the key structural components of the molecule.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3500 - 3200 (broad)
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carbamate)Stretching~1690
C=O (Ester)Stretching~1735
C-OStretching1300 - 1000
C-NStretching1250 - 1020

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

These calculations provide insight into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and stability of the molecule. nih.gov Furthermore, DFT is used to generate a molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-deficient regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. mdpi.com Using the optimized geometry obtained from DFT calculations, it is possible to compute theoretical vibrational frequencies. nih.gov These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of specific absorption bands to particular vibrational modes within the molecule. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov Computational prediction of NMR spectra is invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers or conformers of a molecule. nih.govnih.gov The correlation between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. researchgate.net

Conformational Analysis and Rotamer Studies

The flexibility of the pyrrolidine ring and the presence of rotatable single bonds (e.g., in the ethyl ester and tert-butoxycarbonyl groups) mean that this compound can exist in multiple conformations. The five-membered pyrrolidine ring typically adopts non-planar conformations, such as the "envelope" or "twist" forms, to relieve ring strain.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable low-energy conformers (rotamers). By calculating the relative energies of these different spatial arrangements, researchers can determine the most stable and, therefore, the most populated conformation under given conditions. This analysis is crucial for understanding the molecule's shape, which in turn influences its reactivity and interactions with other molecules, such as enzymes or receptors.

Computational Molecular Descriptors for Design and Prediction

Computational methods are used to calculate a wide range of molecular descriptors, which are numerical values that quantify various physical, chemical, or electronic properties of a molecule. These descriptors are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate molecular structure with biological activity or physical properties.

For this compound, these descriptors can be readily calculated from its 2D or 3D structure. They include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO-LUMO energies, atomic charges). These computed values are instrumental in medicinal chemistry and materials science for designing new molecules with desired properties and for predicting their behavior without the need for immediate synthesis and testing.

Table 2: Selected Computed Molecular Descriptors for Ethyl cis-1-Boc-4-hydroxypyrrolidine-3-carboxylate
DescriptorValueSource
Molecular FormulaC₁₂H₂₁NO₅Computed
Molecular Weight259.30 g/molComputed
XLogP30.4Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count5Computed
Rotatable Bond Count5Computed
Polar Surface Area75.9 ŲComputed

Mechanistic Elucidation of Reactions Involving Ethyl 1 Boc 4 Hydroxypyrrolidine 3 Carboxylate

Reaction Pathway Analysis and Intermediate Characterization

The reactions of ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate can proceed through various pathways, largely dictated by the nature of the reagents and reaction conditions. A common pathway involves the functionalization of the pyrrolidine (B122466) ring, often targeting the hydroxyl group or the carbon atoms of the ring.

One illustrative pathway is the synthesis of substituted pyrrolidines from acyclic precursors, which can provide insight into the formation of the pyrrolidine core of the title compound. For instance, the cyclization of acyclic amino aldehydes can lead to the formation of the pyrrolidine ring. This process often involves the formation of an iminium ion intermediate, followed by an intramolecular nucleophilic attack to close the ring. The characterization of such intermediates can be achieved through spectroscopic techniques like NMR and mass spectrometry, or they can be trapped chemically.

In the context of functionalizing the existing pyrrolidine ring of this compound, reactions often proceed via key intermediates such as N-acyliminium ions. These intermediates are typically generated through oxidation of the N-Boc protected pyrrolidine. For example, chemical oxidation can lead to the formation of an N-acyliminium ion, which is a powerful electrophile and can react with various nucleophiles. The presence of the Boc protecting group is crucial in stabilizing this intermediate.

Another significant reaction pathway is the 1,3-dipolar cycloaddition of azomethine ylides, which is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. In a hypothetical construction of a similarly substituted pyrrolidine, an azomethine ylide can be generated from the condensation of an amino acid ester with an aldehyde. This dipole then reacts with a dipolarophile in a concerted [3+2] cycloaddition to yield the highly functionalized pyrrolidine ring. The characterization of the transient azomethine ylide intermediate is often challenging but can be inferred from the stereochemical outcome of the cycloaddition.

Table 1: Key Intermediates in Reactions of Substituted Pyrrolidines

IntermediateMethod of GenerationSubsequent Reaction
Iminium IonIntramolecular cyclization of amino aldehydesRing closure to form pyrrolidine
N-Acyliminium IonOxidation of N-protected pyrrolidinesNucleophilic attack for C-C or C-heteroatom bond formation
Azomethine YlideCondensation of amino acid esters and aldehydes[3+2] Cycloaddition with alkenes
Carbon-centered radicalPhotoredox catalysis on N-benzyl pyrrolidinesC-C bond formation, skeletal remodeling

Transition State Modeling and Energy Profile Calculations

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of reactions involving complex molecules like this compound. By modeling transition states and calculating energy profiles, researchers can gain insights into reaction feasibility, selectivity, and the role of catalysts.

While specific DFT studies on this compound are not extensively available in the public domain, we can infer mechanistic details from studies on analogous systems. For example, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, DFT calculations have been used to map out the free energy profile of the reaction. These studies reveal the energetic barriers of key steps, such as N-F bond activation, C-H activation, and reductive elimination, providing a quantitative understanding of the reaction mechanism.

A hypothetical energy profile for a catalyzed reaction involving a substituted pyrrolidine might look like the following:

Table 2: Illustrative Energy Profile for a Catalyzed Pyrrolidine Functionalization

Reaction CoordinateIntermediate/Transition StateRelative Free Energy (kcal/mol)
ReactantsStarting Pyrrolidine + Catalyst0.0
TS1Catalyst-Substrate Association+5.2
Intermediate 1Catalyst-Substrate Complex-2.1
TS2Bond Activation+18.5
Intermediate 2Activated Intermediate+3.7
TS3Product Formation+12.3
ProductsFunctionalized Pyrrolidine + Catalyst-15.8

Transition state modeling can also explain the stereochemical outcome of reactions. For instance, in the asymmetric synthesis of pyrrolidines, the geometry of the transition state, stabilized by interactions with a chiral catalyst, determines which diastereomer or enantiomer is formed preferentially. The lower energy transition state leads to the major product.

Role of Specific Catalysts and Reagents in Stereocontrol

The stereoselective synthesis of highly functionalized pyrrolidines like this compound heavily relies on the use of specific catalysts and reagents to control the formation of new stereocenters.

Chiral organocatalysts, such as proline and its derivatives, are widely used to achieve high levels of stereocontrol in reactions for synthesizing and functionalizing pyrrolidines. For example, in the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael additions, chiral thiourea-based organocatalysts can effectively control the stereochemistry of the newly formed stereocenters. The catalyst typically activates the electrophile and the nucleophile through hydrogen bonding, orienting them in a specific manner in the transition state to favor the formation of one stereoisomer.

Metal-based catalysts are also instrumental in achieving stereocontrol. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can deliver 3-aryl pyrrolidines. The choice of ligand on the palladium catalyst is crucial in controlling the regioselectivity and, in some cases, the stereoselectivity of the reaction. In the context of the title compound, a similar palladium-catalyzed reaction could potentially be used to introduce an aryl group at the C3 position with stereocontrol.

Furthermore, the choice of protecting group on the nitrogen atom can influence the stereochemical outcome. The tert-butoxycarbonyl (Boc) group in this compound plays a significant role in directing the stereochemistry of reactions at the α-position to the nitrogen. The bulky Boc group can sterically hinder one face of the pyrrolidine ring, leading to a preferred direction of attack for incoming reagents.

Table 3: Catalysts and Reagents for Stereocontrol in Pyrrolidine Synthesis and Functionalization

Catalyst/ReagentReaction TypeRole in Stereocontrol
Chiral Proline DerivativesMichael Addition, Aldol (B89426) ReactionFormation of a chiral enamine intermediate, directing the approach of the electrophile.
Palladium Complexes with Chiral LigandsHydroarylation, C-H FunctionalizationCreation of a chiral environment around the metal center, influencing the stereochemical outcome of bond formation.
N-Bromosuccinimide (NBS)Bromination/CyclizationInduces stereoselective cyclization cascades.
tert-Butoxycarbonyl (Boc) GroupVarious ReactionsSteric hindrance directing the approach of reagents to the opposite face of the molecule.

Radical Mechanism Investigations

While many reactions of pyrrolidines proceed through ionic intermediates, radical mechanisms also play a significant role, particularly in C-H functionalization and ring-opening reactions. The N-Boc group in this compound can influence the course of these radical reactions.

Recent studies have shown that photoredox catalysis can enable the reductive C-N bond cleavage of unstrained pyrrolidines through a radical mechanism. nih.gov This process involves a single-electron transfer to the amide, followed by site-selective cleavage of the C-N bond to generate a carbon-centered radical. nih.gov This radical intermediate can then participate in various C-C bond-forming reactions. nih.gov While this typically applies to N-benzyl pyrrolidines, similar principles could be explored for N-Boc protected systems under specific conditions.

Investigations into the radical bromination of N-protected pyrrolidines have also provided mechanistic insights. For instance, the reaction of N-Boc-pyrrolidines with N-bromosuccinimide (NBS) and a radical initiator like AIBN can lead to the formation of brominated products. The proposed mechanism involves the initial formation of a nitrogen-centered radical, followed by hydrogen atom abstraction from the pyrrolidine ring to generate a carbon-centered radical, which then reacts with a bromine source. However, it has been noted that N-Boc protected pyrrolidines can be unreactive under certain radical bromination conditions, while other protecting groups like N-Cbz allow the reaction to proceed. nih.gov

Computational studies on the pyrolysis of pyrrolidine have also shed light on the formation and fate of radical intermediates. researchgate.net These studies help in understanding the fundamental bond dissociation energies and the stability of various radical species that can be formed from the pyrrolidine ring. researchgate.net

Table 4: Research Findings on Radical Mechanisms in Pyrrolidine Chemistry

Research AreaKey FindingsPotential Relevance to the Title Compound
Photoredox-catalyzed C-N bond cleavageGeneration of carbon-centered radicals from N-benzyl pyrrolidines for C-C bond formation. nih.govCould offer a novel strategy for the functionalization of the pyrrolidine ring via a radical pathway, although the reactivity of the N-Boc group under these conditions needs investigation.
Radical BrominationN-Boc protected pyrrolidines can be unreactive to radical bromination with NBS/AIBN, while N-Cbz protection allows for functionalization. nih.govHighlights the crucial role of the N-protecting group in radical reactions and suggests that alternative protecting groups might be necessary for certain radical transformations of the title compound.
Pyrolysis of PyrrolidineProvides fundamental data on the stability and reaction pathways of pyrrolidinyl radicals. researchgate.netOffers a theoretical basis for understanding the potential fragmentation and rearrangement pathways of the title compound under high-energy conditions or in radical-mediated reactions.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate. Future research will focus on developing synthetic pathways that are more sustainable and environmentally friendly.

A significant area of development is the use of biocatalysis and chemoenzymatic strategies . These methods employ enzymes or whole-cell systems to carry out specific chemical transformations with high stereo- and regioselectivity, often under mild reaction conditions in aqueous media. For instance, the chemoenzymatic synthesis of chiral 3-methoxy-4-methylaminopyrrolidine, a related pyrrolidine (B122466) derivative, has been successfully demonstrated, showcasing the potential of lipase-mediated resolutions to obtain high enantiomeric excess. researchgate.net This approach could be adapted for the synthesis of this compound, reducing the reliance on traditional chiral resolution techniques that can be less efficient.

Another key aspect of sustainable synthesis is the focus on atom economy , which aims to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Future synthetic routes will be designed to be more atom-economical, moving away from reactions that generate significant byproducts.

The choice of solvents is also a critical factor in green chemistry. Research is ongoing to replace conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-derived solvents. The synthesis of N-methylpyrrolidine in an aqueous medium highlights the potential for conducting reactions in environmentally benign solvents. researchgate.net

Green Chemistry PrincipleApplication in the Synthesis of this compound
Biocatalysis Use of enzymes (e.g., lipases, reductases) for stereoselective synthesis, reducing the need for chiral auxiliaries and resolutions.
Atom Economy Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as through cycloaddition reactions.
Safer Solvents Replacing hazardous organic solvents with water, ionic liquids, or bio-based solvents to reduce environmental impact and improve safety.
Renewable Feedstocks Exploring the use of starting materials derived from renewable resources to decrease reliance on petrochemicals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is being revolutionized by the integration of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to rapidly synthesize libraries of compounds.

Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. The one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives demonstrates the power of this technology to streamline multi-step sequences. syrris.comscispace.comresearchgate.netuc.pt The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes, which could enable more efficient and scalable production. rsc.org

Automated synthesis platforms are being developed to accelerate the discovery and optimization of new molecules. These systems can perform a large number of reactions in parallel, allowing for the rapid generation of libraries of compounds for screening. The automated, accelerated nanoscale synthesis of iminopyrrolidines showcases the potential for high-throughput synthesis of pyrrolidine derivatives. researchgate.net By integrating the synthesis of this compound into such platforms, researchers can efficiently explore its derivatization and generate a diverse range of analogs for various applications.

TechnologyAdvantages for this compound Synthesis
Flow Chemistry Precise control over reaction conditions, improved safety for exothermic or hazardous reactions, potential for telescoped multi-step synthesis, and easier scalability.
Automated Synthesis High-throughput synthesis of derivatives, rapid optimization of reaction conditions, and generation of compound libraries for screening purposes.
Microreactor Technology Enhanced heat and mass transfer, leading to faster reaction times and higher yields, and the ability to work with small quantities of reagents.

Exploration of Novel Derivatization Chemistries

The functional groups present in this compound—the Boc-protected amine, the hydroxyl group, and the ethyl ester—provide multiple handles for further chemical modification. Future research will undoubtedly focus on exploring novel derivatization chemistries to access a wider range of functionalized pyrrolidine scaffolds.

The development of new derivatizing agents and methodologies will be crucial. For instance, novel reagents for the derivatization of carboxylic acids and aldehydes are continuously being developed to enhance their detection in analytical methods and to introduce new functionalities. nih.govmdpi.com Such strategies could be applied to the carboxylate group of the target molecule after selective hydrolysis of the ester.

Furthermore, the exploration of asymmetric Michael addition reactions to synthesize pyrrolidine-3-carboxylic acid derivatives highlights a pathway to introduce further stereocenters with high control. rsc.orgresearchgate.net The hydroxyl group can be a site for a variety of transformations, including etherification, esterification, and conversion to other functional groups, to modulate the properties of the molecule.

The N-Boc protecting group can be readily removed to liberate the secondary amine, which can then be subjected to a wide array of functionalization reactions, including acylation, alkylation, and arylation, to generate a diverse library of N-substituted pyrrolidines.

Functional GroupPotential Derivatization ChemistryResulting Structures
Hydroxyl Group Etherification, esterification, oxidation, substitutionEthers, esters, ketones, azides, halides
Ethyl Ester Hydrolysis, amidation, reductionCarboxylic acids, amides, primary alcohols
N-Boc Group Deprotection followed by acylation, alkylation, arylation, sulfonylationN-acyl, N-alkyl, N-aryl, N-sulfonyl pyrrolidines
Pyrrolidine Ring C-H activation, cycloaddition reactionsFurther substituted and fused ring systems

Expanding the Scope of Applications in Functional Materials and Chemical Biology

Beyond its traditional role as a building block in medicinal chemistry, this compound and its derivatives are poised to find applications in the burgeoning fields of functional materials and chemical biology.

In the realm of functional materials , the pyrrolidine scaffold can be incorporated into polymers to create materials with novel properties. For example, pyrrolidone-based materials have been investigated for their use in active pharmaceutical ingredient (API) applications, including controlled drug release systems. sci-hub.sedovepress.com The hydroxyl and carboxylate functionalities of the target molecule make it an ideal monomer or cross-linking agent for the synthesis of polyesters and polyamides with tailored properties for applications in drug delivery and tissue engineering. nih.govmdpi.com

In chemical biology , highly functionalized small molecules are essential tools for probing biological systems. This compound can serve as a versatile scaffold for the development of chemical probes to study the function of proteins and other biomolecules. nih.govescholarship.org By attaching reporter groups such as fluorophores or affinity tags, derivatives of this compound could be used to visualize and track biological processes in living cells. The stereochemically defined and rigid nature of the pyrrolidine ring makes it an attractive scaffold for the design of inhibitors or modulators of enzyme activity. nih.gov

FieldPotential Application of this compound Derivatives
Functional Materials Monomers for biodegradable polymers, scaffolds for hydrogels, components of stimuli-responsive materials.
Drug Delivery Building blocks for targeted drug delivery systems, components of controlled-release formulations.
Chemical Biology Scaffolds for the synthesis of chemical probes, building blocks for enzyme inhibitors, components of bioorthogonal chemistry tools.
Sensor Technology Precursors for fluorescent sensors, components of materials for selective analyte binding.

Q & A

Q. What are the essential safety protocols for handling Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate in laboratory settings?

Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Reactions involving volatile byproducts should be conducted in fume hoods. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Emergency procedures, such as eye flushing for 15 minutes with water, are critical in case of exposure .

Q. How is this compound synthesized, and what are common pitfalls?

A typical synthesis involves Boc-protection of the pyrrolidine nitrogen, followed by hydroxylation at the 4-position and esterification with ethyl chloroformate. Key steps include maintaining anhydrous conditions during Boc activation and monitoring reaction progress via TLC or LC-MS to avoid over-alkylation. Low yields often result from incomplete Boc deprotection or side reactions with the hydroxyl group; using mild bases (e.g., K₂CO₃) and controlled temperatures (0–25°C) mitigates this .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Confirms Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and ester carbonyl signals (~170 ppm).
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) stretches.
  • LC-MS : Validates molecular weight ([M+H]+ expected at ~272.3 g/mol) and purity (>95%).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

Q. How are computational methods applied to predict conformational stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers. Intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups stabilizes the chair-like pyrrolidine conformation. Molecular dynamics simulations further assess solvent effects (e.g., polarity of DMF vs. THF) on reactivity .

Q. What methodologies address enantiomeric resolution during synthesis?

  • Chiral Chromatography : Use CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively esterify one enantiomer.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize enantiopure forms .

Q. How do reaction byproducts form, and how are they analyzed?

Common byproducts include Boc-deprotected amines (due to acidic conditions) or ester hydrolysis products. LC-MS with electrospray ionization (ESI) identifies masses of unintended products. Preparative HPLC isolates byproducts for structural elucidation via 2D NMR (e.g., HSQC, COSY) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

The Boc-protected amine and ester functionalities enable its use as a constrained proline analog in SPPS. Immobilization on Wang resin via ester linkage allows iterative coupling. Post-synthesis, TFA cleavage removes the Boc group while preserving the pyrrolidine scaffold .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies involve:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermal Stability : Heat samples (40–80°C) and track Boc-deprotection kinetics.
  • Light Sensitivity : Expose to UV/VIS light and quantify photodegradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.